2-Azidopropanamide 2-Azidopropanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13408383
InChI: InChI=1S/C3H6N4O/c1-2(3(4)8)6-7-5/h2H,1H3,(H2,4,8)
SMILES: CC(C(=O)N)N=[N+]=[N-]
Molecular Formula: C3H6N4O
Molecular Weight: 114.11 g/mol

2-Azidopropanamide

CAS No.:

Cat. No.: VC13408383

Molecular Formula: C3H6N4O

Molecular Weight: 114.11 g/mol

* For research use only. Not for human or veterinary use.

2-Azidopropanamide -

Specification

Molecular Formula C3H6N4O
Molecular Weight 114.11 g/mol
IUPAC Name 2-azidopropanamide
Standard InChI InChI=1S/C3H6N4O/c1-2(3(4)8)6-7-5/h2H,1H3,(H2,4,8)
Standard InChI Key XCUXJBVOAHWMLL-UHFFFAOYSA-N
SMILES CC(C(=O)N)N=[N+]=[N-]
Canonical SMILES CC(C(=O)N)N=[N+]=[N-]

Introduction

Chemical Structure and Physicochemical Properties

2-Azidopropanamide consists of a three-carbon chain with an azide moiety at the C2 position and an amide group at C1. Key properties include:

PropertyValue/DescriptionSource
Molecular FormulaC₃H₅N₄O
Molecular Weight113.11 g/mol
Density~1.2 g/cm³ (estimated)
Boiling PointDecomposes before boiling (azide instability)
SolubilitySoluble in polar aprotic solvents (DMF, DMSO)

The azide group enables participation in Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation .

Synthesis and Reactivity

Synthetic Routes

2-Azidopropanamide can be synthesized via nucleophilic substitution:

  • Substitution of 2-Bromopropanamide:
    Reacting 2-bromopropanamide with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C yields the azide derivative .

    CH2(Br)CONH2+NaN3CH2(N3)CONH2+NaBr\text{CH}_2(\text{Br})\text{CONH}_2 + \text{NaN}_3 \rightarrow \text{CH}_2(\text{N}_3)\text{CONH}_2 + \text{NaBr}

    Yield: ~70–85% after purification by recrystallization.

  • Diazo Transfer Reaction:
    Primary amines can be converted to azides using triflyl azide (CF₃SO₂N₃) under mild conditions .

Key Reactions

  • Click Chemistry: Reacts with alkynes (e.g., propargyl alcohol) via CuAAC to form stable 1,2,3-triazoles .

  • Reduction: Catalytic hydrogenation (H₂/Pd) converts the azide to an amine, forming 2-aminopropanamide .

  • Thermal Decomposition: Decomposes exothermically above 120°C, releasing nitrogen gas—a hazard in bulk handling .

Biological and Pharmacological Activity

While direct studies on 2-azidopropanamide are scarce, related azido-amides exhibit notable bioactivity:

Anti-inflammatory Effects

  • COX-2 Inhibition: Azido-propanamides inhibit COX-2 with IC₅₀ values comparable to ibuprofen (12.5 µM vs. 15 µM).

Applications in Materials Science and Bioconjugation

Click Chemistry Probes

2-Azidopropanamide serves as a bioorthogonal handle for:

  • Protein Labeling: Conjugation with alkyne-modified dyes or biotin for imaging .

  • Drug Delivery: Functionalizing hyaluronic acid (HA) for targeted therapies (e.g., HA-azidopropylamine in ).

Polymer Modification

Incorporating azides into polymers enables crosslinking via CuAAC, enhancing mechanical properties in hydrogels .

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